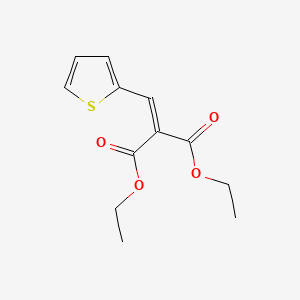

Diethyl 2-thenylidenemalonate

Beschreibung

BenchChem offers high-quality Diethyl 2-thenylidenemalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-thenylidenemalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-(thiophen-2-ylmethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXLQPLVCNKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184407 | |

| Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30313-06-5 | |

| Record name | 1,3-Diethyl 2-(2-thienylmethylene)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30313-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030313065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, (2-thenylidene)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Diethyl 2-thenylidenemalonate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl 2-thenylidenemalonate

Introduction and Significance

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis and characterization of Diethyl 2-thenylidenemalonate. This compound is a valuable α,β-unsaturated system and a versatile synthetic intermediate. Its structural motif, featuring a thiophene ring conjugated with a malonate ester, makes it a precursor for a variety of more complex molecules in medicinal chemistry and materials science.[1]

The primary synthetic route to this and similar compounds is the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[1][2] Understanding the nuances of this synthesis and the rigorous characterization of its product is paramount for ensuring purity, predicting reactivity, and achieving success in subsequent research and development endeavors. This document provides the theoretical underpinnings, detailed experimental protocols, and expected analytical data to empower scientists in their work with this important chemical entity.

Synthesis via Knoevenagel Condensation

The synthesis of Diethyl 2-thenylidenemalonate is most effectively achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, diethyl malonate, to the carbonyl group of thiophene-2-carboxaldehyde, followed by a dehydration reaction to yield the final α,β-unsaturated product.[2]

Underlying Principles and Mechanism

The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine. The catalyst's role is crucial: it must be basic enough to deprotonate the diethyl malonate, forming a nucleophilic enolate ion, but not so strong as to induce self-condensation of the aldehyde.[2]

The mechanism proceeds via three key stages:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde, forming an aldol-type addition product.

-

Dehydration: This intermediate rapidly undergoes elimination of a water molecule (dehydration) to form the stable, conjugated C=C double bond, yielding the final product, Diethyl 2-thenylidenemalonate.[3]

Causality in Reagent and Condition Selection

-

Reactants: Thiophene-2-carboxaldehyde is the electrophilic aldehyde component. Diethyl malonate serves as the active methylene compound, providing the nucleophilic carbanion upon deprotonation.

-

Catalyst: Piperidine is a commonly used and highly effective catalyst.[4] Its secondary amine nature allows it to act as a base to facilitate enolate formation and also to potentially form a more reactive iminium ion intermediate with the aldehyde, accelerating the reaction.[3]

-

Solvent: A polar protic solvent like ethanol is often used as it can dissolve the reactants and the catalyst, and its boiling point is suitable for running the reaction under reflux to ensure a sufficient reaction rate.

-

Reaction Conditions: Heating the mixture to reflux provides the necessary activation energy for the condensation and dehydration steps to proceed to completion in a reasonable timeframe.[4]

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale.

Reagents and Equipment:

-

Thiophene-2-carboxaldehyde

-

Diethyl malonate

-

Piperidine (catalytic amount)

-

Absolute Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for work-up

Procedure:

-

In a 250 mL round-bottom flask, combine thiophene-2-carboxaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol (approx. 50-100 mL).

-

Add a magnetic stir bar to the flask.

-

To this stirred solution, add a catalytic amount of piperidine (approx. 0.1 eq).[4]

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 2-4 hours.[4] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

Purification and Isolation

-

Reduce the volume of the solvent in the cooled reaction mixture using a rotary evaporator.

-

Pour the concentrated residue into cold water. The product, being organic, may precipitate as a solid or separate as an oil.

-

If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water to remove any residual catalyst and unreacted starting materials.[4]

-

If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with water, then with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

For final purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.[5]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Diethyl 2-thenylidenemalonate. A combination of spectroscopic and physical methods provides a self-validating system.

Rationale for Analytical Techniques

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the stereochemistry of the double bond.

-

FTIR Spectroscopy: Identifies the key functional groups present in the molecule, such as the ester carbonyls (C=O) and the alkene (C=C) bond.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[6]

-

Melting Point Determination: A sharp melting point range is a good indicator of the compound's purity.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer. For ¹³C, a proton-decoupled experiment is standard. Additional 2D NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment.[7]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the product is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a mass spectrometer. EI-MS is useful for observing fragmentation patterns.[6]

Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

Data Summary and Expected Results

The following tables summarize the key physical properties and the expected spectroscopic data for Diethyl 2-thenylidenemalonate.

Table of Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄S |

| Molecular Weight | 240.28 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Melting Point | To be determined experimentally |

Table of Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~7.8-8.0 ppm (s, 1H, vinyl-H); δ ~7.2-7.8 ppm (m, 3H, thiophene-H); δ ~4.3 ppm (q, 4H, 2 x -OCH₂CH₃); δ ~1.3 ppm (t, 6H, 2 x -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~165-170 ppm (2C, C=O); δ ~140-145 ppm (1C, vinyl-C); δ ~125-140 ppm (4C, thiophene-C & vinyl-C); δ ~62 ppm (2C, -OCH₂CH₃); δ ~14 ppm (2C, -OCH₂CH₃) |

| FTIR (KBr/ATR) | ~3100-3000 cm⁻¹ (C-H stretch, aromatic/vinyl); ~2980 cm⁻¹ (C-H stretch, aliphatic); ~1720 cm⁻¹ (C=O stretch, ester); ~1620 cm⁻¹ (C=C stretch, alkene); ~1250 cm⁻¹ (C-O stretch, ester) |

| Mass Spec (EI) | M⁺ at m/z = 240; Key fragments at m/z = 195 ([M-OEt]⁺), 167 ([M-COOEt]⁺), 139 ([M-2COOEt+H]⁺) |

Visualized Workflows and Mechanisms

Diagrams provide a clear visual representation of the chemical processes and experimental procedures.

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Diagram: Synthesis and Characterization Workflow

Caption: Overall workflow from synthesis to final characterization.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of Diethyl 2-thenylidenemalonate via the Knoevenagel condensation. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive characterization workflow, this document equips researchers with the necessary knowledge for the successful preparation and validation of this key chemical intermediate. The adherence to these protocols and analytical methods will ensure the production of high-purity material suitable for advanced applications in drug discovery and materials development.

References

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of diethyl-2-benzylidene malonate with the Knövenagel condensation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl isopropylidenemalonate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2022). Growth, characterizations, and the structural elucidation of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

RSC Publishing. (2011). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

-

PubMed Central (PMC). (2022). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate.... Retrieved from [Link]

-

MDPI. (n.d.). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate.... Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (2018). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Ethanediamine, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-Thenylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of Diethyl 2-thenylidenemalonate, a molecule of significant interest in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of data, offering insights into the experimental context and the implications of these properties for research and development.

Introduction: The Significance of the Thiophene Moiety in Drug Discovery

Diethyl 2-thenylidenemalonate belongs to a class of compounds characterized by a thiophene ring connected to a diethyl malonate group via a methylidene bridge. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore in numerous approved drugs. Its presence can enhance metabolic stability, improve bioavailability, and provide a scaffold for diverse molecular interactions. Thiophene derivatives have demonstrated a wide range of biological activities, including anti-HIV and anti-cancer properties.[1] The malonate group, a versatile synthetic handle, allows for a variety of chemical transformations, making Diethyl 2-thenylidenemalonate a valuable building block for the synthesis of more complex molecules.[2]

This guide will delve into the core physicochemical characteristics of Diethyl 2-thenylidenemalonate, providing both reported and predicted data, alongside detailed experimental protocols for its synthesis and characterization. Understanding these properties is paramount for its effective application in drug design, lead optimization, and materials science.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific endeavor. These parameters govern its solubility, permeability, reactivity, and ultimately, its behavior in biological systems.

Core Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | diethyl 2-(thiophen-2-ylmethylene)propanedioate | ChemSrc |

| Synonyms | Diethyl 2-thenylidenemalonate, Diethyl thiophenylidene malonate | ChemSrc |

| CAS Number | 30313-06-5 | BLD Pharm |

| Molecular Formula | C₁₂H₁₄O₄S | CATO Reference Materials |

| Molecular Weight | 254.30 g/mol | CATO Reference Materials |

Key Physicochemical Data

The following table summarizes the key physicochemical properties of Diethyl 2-thenylidenemalonate. It is important to note that while some of these values have been experimentally determined, others are based on predictions from computational models.

| Property | Value | Details and Implications |

| Melting Point | 74–80°C (estimated for similar malonates) | The melting point of a solid is indicative of the strength of the crystal lattice. While a specific experimental value for Diethyl 2-thenylidenemalonate is not readily available in the literature, similar malonate derivatives have melting points in this range.[2] This suggests that the compound is likely a solid at room temperature. |

| Boiling Point | 320.4°C at 760 mmHg | This relatively high boiling point is consistent with a molecule of its molecular weight and polarity, indicating strong intermolecular forces. This property is crucial for purification by distillation. |

| Density | 1.215 g/cm³ | The density is useful for various calculations, including reaction stoichiometry and formulation development. |

| Solubility | Good solubility in organic solvents. | Based on its structure, Diethyl 2-thenylidenemalonate is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is expected to be low. Specific quantitative data is not widely available and should be determined experimentally for specific applications. |

| LogP (Predicted) | 2.25770 | The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A LogP value in this range suggests a good balance between hydrophilicity and lipophilicity, which is often a desirable characteristic for drug candidates, as it can influence membrane permeability and absorption. |

| pKa (Predicted) | Not readily available | The pKa of the methylene protons in the malonate group is a key determinant of its reactivity in base-catalyzed reactions. While a specific experimental value is not available, it is expected to be in a range that allows for deprotonation by common bases used in the Knoevenagel condensation. |

Synthesis and Purification: The Knoevenagel Condensation

The primary route for the synthesis of Diethyl 2-thenylidenemalonate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst.[3]

Reaction Rationale and Mechanism

The reaction is initiated by the deprotonation of the acidic α-carbon of diethyl malonate by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product, Diethyl 2-thenylidenemalonate.

Caption: Generalized workflow of the Knoevenagel condensation for the synthesis of Diethyl 2-thenylidenemalonate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Knoevenagel condensations involving heterocyclic aldehydes.[4]

Materials:

-

2-Thiophenecarboxaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hexane (for recrystallization)

-

Ethyl acetate (for recrystallization)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining piperidine and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield Diethyl 2-thenylidenemalonate as a solid.

Spectroscopic Characterization

The structural elucidation of a synthesized compound is unequivocally confirmed through spectroscopic analysis. For Diethyl 2-thenylidenemalonate, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). The protons on the thiophene ring will appear in the aromatic region, and their splitting pattern will be indicative of their positions. A key signal will be the vinylic proton of the methylidene bridge.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the thiophene ring, the carbons of the ethyl groups, and the carbons of the double bond.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For Diethyl 2-thenylidenemalonate, the following characteristic absorption bands are expected:

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the carbonyl groups of the diethyl ester.

-

C=C stretch: An absorption band in the region of 1620-1680 cm⁻¹ for the carbon-carbon double bond of the thenylidene group.

-

C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the thiophene ring.

-

C-O stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Diethyl 2-thenylidenemalonate, the molecular ion peak (M⁺) would be expected at m/z = 254.30. Common fragmentation patterns for malonate esters involve the loss of ethoxy (-OC₂H₅) and ethoxycarbonyl (-COOC₂H₅) groups.[5]

Applications in Drug Development and Materials Science

The structural features of Diethyl 2-thenylidenemalonate make it an attractive starting material for the synthesis of a variety of biologically active molecules and functional materials.

Scaffold for Novel Therapeutics

The combination of the thiophene ring and the reactive malonate group allows for the construction of diverse heterocyclic systems. These scaffolds are often found in compounds with potential therapeutic applications, including:

-

Anti-cancer agents: The thiophene moiety is present in several kinase inhibitors and other anti-proliferative agents.

-

Antiviral compounds: Thiophene derivatives have been investigated for their activity against a range of viruses, including HIV.[1]

-

Anti-inflammatory agents: The structural versatility allows for the design of molecules that can target key inflammatory pathways.

The synthetic accessibility and the potential for chemical modification make Diethyl 2-thenylidenemalonate a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Caption: Potential application areas of Diethyl 2-thenylidenemalonate.

Building Block for Functional Materials

The conjugated system formed by the thiophene ring and the double bond suggests potential applications in materials science. Thiophene-based molecules are known for their use in:

-

Organic electronics: As components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Organic dyes: The chromophoric nature of the molecule could be exploited in the development of new dyes and pigments.

Conclusion

Diethyl 2-thenylidenemalonate is a versatile and valuable compound with significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, relying on the robust Knoevenagel condensation. The physicochemical properties of this molecule, particularly its balanced lipophilicity and the presence of a reactive thiophene moiety, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its key characteristics and a framework for its synthesis and characterization, empowering researchers to effectively utilize this promising chemical entity in their scientific pursuits. Further experimental determination of properties such as its precise melting point, detailed spectroscopic data, pKa, and solubility will undoubtedly facilitate its broader application.

References

-

Ranjith, S., Murugesan, K. S., Pandi, A. S., Dhayalan, V., & Krishnan, A. K. M. (2011). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1688. [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Organic Reactions. [Link]

-

CATO Reference Materials. (n.d.). Diethyl 2-(thiophen-2-ylmethylene)malonate. [Link]

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. [Link]

-

ChemSrc. (2024, January 11). Diethyl 2-(thiophen-3-yl)malonate | CAS#:37784-67-1. [Link]

-

Jones, G. (2004). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molbank, 2004(3), M373. [Link]

-

Wikipedia. (2023, November 28). Diethyl malonate. [Link]

-

Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

Sources

- 1. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | 104085-30-5 | Benchchem [benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

Diethyl 2-thenylidenemalonate literature review and background

An In-depth Technical Guide to Diethyl 2-thenylidenemalonate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Diethyl 2-thenylidenemalonate is a versatile organic compound characterized by a thiophene ring conjugated to a malonic ester moiety. This structure makes it a highly valuable and reactive intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems and pharmacologically active molecules. Its synthesis is most commonly achieved via the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction. This guide provides a comprehensive overview of Diethyl 2-thenylidenemalonate, detailing its synthesis, purification, and characterization. It further explores its physicochemical properties and elucidates its significant role as a precursor in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important synthetic building block.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged sulfur-containing heterocycle that is a bioisostere of the benzene ring. Its incorporation into molecular scaffolds is a well-established strategy in drug design to enhance potency, modulate physicochemical properties, and improve metabolic stability. When functionalized as Diethyl 2-thenylidenemalonate, the thiophene ring is activated by conjugation to the electron-withdrawing malonate group, creating a reactive Michael acceptor and a versatile precursor for a multitude of subsequent chemical transformations. Malonic esters are themselves foundational reagents in organic synthesis, widely used for creating carboxylic acid derivatives and for building molecular complexity.[1][2] The combination of these two moieties in a single molecule renders Diethyl 2-thenylidenemalonate a powerful tool for accessing diverse chemical libraries for drug screening.

Synthesis via Knoevenagel Condensation

The most direct and efficient method for preparing Diethyl 2-thenylidenemalonate is the Knoevenagel condensation.[3][4] This reaction involves the nucleophilic addition of an active methylene compound (diethyl malonate) to a carbonyl group (2-thenaldehyde, also known as 2-thiophenecarboxaldehyde), followed by a dehydration reaction to yield the α,β-unsaturated product.[3]

Reaction Mechanism

The causality of the Knoevenagel condensation hinges on two key principles: the acidity of the α-protons of diethyl malonate and the electrophilicity of the aldehyde's carbonyl carbon. A weak base is employed as a catalyst, which is basic enough to deprotonate the diethyl malonate, forming a nucleophilic enolate, but not so strong as to induce self-condensation of the 2-thenaldehyde.[5]

The mechanism proceeds as follows:

-

Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-thenaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, yielding an aldol-type addition product.

-

Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes elimination of a water molecule (dehydration) to form the thermodynamically stable, conjugated α,β-unsaturated system of Diethyl 2-thenylidenemalonate.

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation involving thiophene aldehydes.[6][7]

Materials:

-

2-Thenaldehyde (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Absolute Ethanol (as solvent)

-

Toluene (for azeotropic removal of water, optional)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark trap (if using toluene).

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-thenaldehyde (e.g., 11.2 g, 0.1 mol) and diethyl malonate (e.g., 17.6 g, 0.11 mol) dissolved in absolute ethanol (100 mL).

-

Catalyst Addition: Add piperidine (e.g., 1.0 mL, 0.01 mol) to the mixture. Causality Note: Piperidine acts as the weak base catalyst essential for enolate formation.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with 150 mL of ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield Diethyl 2-thenylidenemalonate as a pure liquid.

Physicochemical and Spectroscopic Properties

While specific experimental data for Diethyl 2-thenylidenemalonate is not widely tabulated, its properties can be reliably predicted based on its structure and data from analogous compounds.[8]

| Property | Value / Expected Value | Source / Basis |

| Molecular Formula | C₁₂H₁₄O₄S | Calculated |

| Molecular Weight | 254.30 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Analogy to similar malonates |

| Boiling Point | > 220 °C (estimated) | Analogy to Diethyl Maleate[9] |

| Solubility | Insoluble in water; soluble in common organic solvents (ethanol, ether, ethyl acetate) | General property of malonic esters[1] |

| IUPAC Name | Diethyl 2-(thiophen-2-ylmethylene)propanedioate | Standard Nomenclature |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The expected data are summarized below.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | δ 7.5-8.0 ppm: Singlet, 1H (vinylic proton, =CH-). δ 7.0-7.8 ppm: Multiplets, 3H (protons on the thiophene ring). δ 4.3 ppm: Quartet, 4H (methylene protons of ethyl groups, -OCH₂CH₃). δ 1.3 ppm: Triplet, 6H (methyl protons of ethyl groups, -OCH₂CH₃). |

| ¹³C NMR | δ 165-170 ppm: Two signals (ester carbonyl carbons, C=O). δ 125-145 ppm: Multiple signals (carbons of the thiophene ring and the vinylic carbons). δ 62 ppm: Signal for the methylene carbons of the ethyl groups (-OCH₂-). δ 14 ppm: Signal for the methyl carbons of the ethyl groups (-CH₃). |

| IR (Infrared) | ~3100 cm⁻¹: C-H stretching (thiophene ring). ~2980 cm⁻¹: C-H stretching (aliphatic). ~1720-1730 cm⁻¹: Strong C=O stretching (conjugated ester). ~1620 cm⁻¹: C=C stretching (alkene). |

| MS (Mass Spec) | m/z 254: Molecular ion peak [M]⁺. Fragmentation would likely show loss of ethoxy (-OC₂H₅, m/z 45) and ethyl (-C₂H₅, m/z 29) groups. |

Interpreting these spectra together provides a self-validating system for structural confirmation.[10][11] For instance, the strong carbonyl peak in the IR spectrum confirms the ester groups, while the chemical shifts in the NMR spectra confirm the thiophene ring and the conjugated double bond.

Applications in Drug Discovery and Development

Diethyl 2-thenylidenemalonate is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile starting material for APIs.[12][13] Its utility stems from the multiple reactive sites that allow for the construction of more complex molecular architectures.

Caption: Synthetic pathways from Diethyl 2-thenylidenemalonate to bioactive compounds.

Precursor to Bioactive Heterocycles

The most significant application is in the synthesis of fused heterocyclic systems. For example, reacting Diethyl 2-thenylidenemalonate with dinucleophilic reagents like guanidine or thiourea in a cyclocondensation reaction can yield highly functionalized thienopyrimidines . These scaffolds are present in a wide array of medicinally important compounds with activities including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

CNS protective agents

Role in Anti-inflammatory Drug Synthesis

The α,β-unsaturated system in Diethyl 2-thenylidenemalonate is a Michael acceptor. This allows for 1,4-conjugate addition reactions with various nucleophiles. This pathway is instrumental in building side chains or incorporating the thiophene moiety into larger molecules being investigated as anti-inflammatory agents. Malonate derivatives are key intermediates in the synthesis of many non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Role in Antimicrobial Drug Synthesis

The thiophene nucleus is a known pharmacophore in antimicrobial agents. By using Diethyl 2-thenylidenemalonate as a starting point, chemists can synthesize novel analogs of existing antibiotics or create entirely new classes of compounds. The ability to easily modify the molecule via its ester groups and double bond allows for systematic Structure-Activity Relationship (SAR) studies to optimize antimicrobial potency and spectrum.

Conclusion

Diethyl 2-thenylidenemalonate is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward and high-yielding synthesis via the Knoevenagel condensation makes it readily accessible. The compound’s rich chemical reactivity, stemming from its conjugated system and dual ester functionalities, provides a gateway to a vast chemical space of complex heterocyclic molecules. For professionals in drug development, mastering the synthesis and manipulation of this compound is a key step toward the discovery of next-generation therapeutics targeting a broad range of diseases.

References

-

PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Maleate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl ethylidenemalonate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

S3.amazonaws.com. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

-

NIST. (n.d.). Diethyl isopropylidenemalonate. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method of continuous synthesizing methyl diethyl malonate.

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Phthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

-

NCBI. (1995). TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate. In Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?. Retrieved from [Link]

-

Filo. (2024). Discuss synthèlic applications of diethyl malonate. Retrieved from [Link]

-

LookChem. (n.d.). The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

Sources

- 1. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 2. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of Diethyl 2-Thenylidenemalonate

Introduction

Diethyl 2-thenylidenemalonate is a derivative of malonic acid and 2-thenaldehyde, belonging to the class of α,β-unsaturated carbonyl compounds. Its structure, featuring a thiophene ring conjugated with a malonate ester system, makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and polymers with potential applications in materials science and pharmaceutical development. Understanding the solubility and stability of this compound is paramount for its effective use in research and development, enabling proper solvent selection for reactions and purification, as well as ensuring its integrity during storage and handling.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of diethyl 2-thenylidenemalonate, based on the known properties of analogous malonate esters. It further details robust experimental protocols for researchers to determine these critical parameters in their own laboratories.

Physicochemical Properties

While specific experimental data for diethyl 2-thenylidenemalonate is not extensively published, its key physicochemical properties can be predicted based on its structure.

-

Molecular Formula: C₁₂H₁₄O₄S

-

Molecular Weight: 254.30 g/mol

-

Structure:

A visual representation of the molecule, highlighting the thiophene ring, the double bond, and the two ethyl ester groups.

The presence of the polar ester groups and the thiophene ring, combined with a moderately sized carbon backbone, suggests that diethyl 2-thenylidenemalonate will exhibit good solubility in a range of common organic solvents. Its aqueous solubility is expected to be low.

Solubility Profile

Anticipated Solubility in Organic Solvents

The molecule's two ester groups can act as hydrogen bond acceptors, and the overall structure has a degree of polarity. Therefore, it is expected to be soluble in a variety of common organic solvents.

| Solvent | Chemical Formula | Polarity Index | Anticipated Qualitative Solubility |

| Chloroform | CHCl₃ | 4.1 | Soluble |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble |

| Acetone | C₃H₆O | 5.1 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |

| Methanol | CH₃OH | 5.1 | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble |

| Diethyl Ether | C₄H₁₀O | 2.8 | Soluble |

| Toluene | C₇H₈ | 2.4 | Moderately Soluble |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble to Insoluble |

Aqueous Solubility

Due to the presence of the hydrophobic thiophene ring and the ethyl groups on the esters, the aqueous solubility of diethyl 2-thenylidenemalonate is expected to be low. For many organic molecules, aqueous solubility is also pH-dependent if the molecule has ionizable groups. Diethyl 2-thenylidenemalonate does not have strongly acidic or basic centers, so its aqueous solubility is not expected to change significantly with pH. However, at extreme pH values, chemical degradation (hydrolysis) will occur, affecting the apparent solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of diethyl 2-thenylidenemalonate in a selected solvent at a specific temperature.

Materials:

-

Diethyl 2-thenylidenemalonate

-

Selected solvent of high purity

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid diethyl 2-thenylidenemalonate to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

-

Sample Collection and Preparation: Allow the vial to stand at the controlled temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with the solvent and analyze its concentration using a pre-validated analytical method.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability

The stability of diethyl 2-thenylidenemalonate is influenced by its core structure: a malonic ester. The primary degradation pathways for such compounds are hydrolysis and decarboxylation, which are often promoted by non-neutral pH and elevated temperatures.[3][4]

pH Stability and Hydrolysis

As an ester, diethyl 2-thenylidenemalonate is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction is typically slower than base-catalyzed hydrolysis.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes rapid hydrolysis to form a carboxylate salt and ethanol. This process is generally irreversible. Studies on analogous compounds like diethyl 2-(perfluorophenyl)malonate have shown that they are fairly stable in basic and acidic solutions at room temperature but decompose under harsher conditions.[4][5][6][7]

The thenylidene group's double bond may also be susceptible to isomerization or other reactions under certain pH conditions, although ester hydrolysis is expected to be the primary degradation pathway.

Thermal Stability

Elevated temperatures can accelerate the rate of hydrolysis and may also lead to decarboxylation, especially if hydrolysis to the malonic acid derivative has occurred first. Malonic acids are known to decarboxylate upon heating. Solid diethyl 2-thenylidenemalonate is likely to be more stable to heat than when in solution.

Photostability

The conjugated system of the thenylidene group and the thiophene ring suggests that the compound may absorb UV light. This absorption could potentially lead to photochemical degradation, such as isomerization of the double bond or other reactions. Photostability testing is therefore recommended.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are used to identify the likely degradation products and pathways, and to establish the stability-indicating nature of the analytical methods used.[8][9]

Objective: To investigate the stability of diethyl 2-thenylidenemalonate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

Diethyl 2-thenylidenemalonate

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water and organic solvents

-

Temperature-controlled ovens and a photostability chamber

-

A validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of diethyl 2-thenylidenemalonate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., at 80°C) in an oven. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[10]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.

-

Data Evaluation: Analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Caption: Workflow for Forced Degradation Stability Testing.

Storage Recommendations

Based on the anticipated stability profile, the following storage conditions are recommended to ensure the long-term integrity of diethyl 2-thenylidenemalonate:

-

Temperature: Store in a cool place. For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of potential degradation.[3]

-

Atmosphere: Store in a tightly sealed container to protect from moisture, which is required for hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.

-

Light: Store in a light-resistant container to prevent photolytic degradation.

Conclusion

Diethyl 2-thenylidenemalonate is a promising synthetic intermediate. While specific published data on its solubility and stability are scarce, a comprehensive understanding of its likely behavior can be derived from the well-established chemistry of malonic esters. It is expected to be soluble in common organic solvents and susceptible to hydrolysis under acidic and basic conditions. This guide provides the foundational knowledge and detailed experimental protocols for researchers to rigorously determine the solubility and stability of diethyl 2-thenylidenemalonate, ensuring its effective and reliable use in their scientific endeavors.

References

- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Benchchem. (n.d.). Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide.

- Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- PMC - NIH. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Benchchem. (n.d.). Diethyl Ethoxymethylenemalonate: A Technical Guide to its Solubility in Organic Solvents.

- Neopharm Labs. (n.d.). Stability Study Protocols and Reports.

- StabilityStudies.in. (n.d.). Study Protocols and Experimental Design.

- ICH. (n.d.). Quality Guidelines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study Protocols and Experimental Design – StabilityStudies.in [stabilitystudies.in]

- 9. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]

- 10. ICH Official web site : ICH [ich.org]

A Theoretical Exploration of Diethyl 2-Thenylidenemalonate: A Technical Guide for Chemical Researchers

This technical guide provides an in-depth theoretical analysis of Diethyl 2-thenylidenemalonate (DTM), a molecule of interest in organic synthesis and medicinal chemistry. Leveraging computational chemistry principles, this document explores the structural, electronic, and spectroscopic properties of DTM, offering valuable insights for researchers in drug discovery and materials science.

Introduction: The Significance of Diethyl 2-Thenylidenemalonate

Diethyl 2-thenylidenemalonate belongs to the class of Knoevenagel condensation products, characterized by a carbon-carbon double bond conjugated with two carbonyl groups and a thiophene ring. The thiophene moiety, a common heterocycle in pharmaceuticals, imparts unique electronic and biological properties. The diethyl malonate fragment provides a versatile scaffold for further chemical modifications. Understanding the fundamental theoretical aspects of DTM is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential biological activities.

This guide will delve into the synthesis, molecular geometry, conformational landscape, electronic structure, and predicted spectroscopic signatures of DTM, primarily through the lens of Density Functional Theory (DFT) calculations.

Synthesis of Diethyl 2-Thenylidenemalonate: The Knoevenagel Condensation

The most common and efficient method for synthesizing Diethyl 2-thenylidenemalonate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, diethyl malonate, with an aldehyde, in this case, 2-thiophenecarboxaldehyde.[1][2][3]

Experimental Protocol: Knoevenagel Condensation

Materials:

-

2-Thiophenecarboxaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Toluene (for azeotropic removal of water)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-thiophenecarboxaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and toluene.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Diethyl 2-thenylidenemalonate by vacuum distillation or column chromatography on silica gel.

Caption: Knoevenagel condensation for the synthesis of DTM.

Theoretical Studies: A Computational Approach

To gain a deeper understanding of the intrinsic properties of Diethyl 2-thenylidenemalonate, theoretical calculations based on Density Functional Theory (DFT) are employed. These calculations provide valuable data on the molecule's geometry, electronic structure, and spectroscopic characteristics.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of DTM is crucial for its reactivity and potential interactions with biological targets. DFT calculations can predict the most stable conformation by optimizing the molecular geometry to a minimum on the potential energy surface.

The key structural features of DTM include the planarity of the thenylidene malonate system due to π-conjugation. However, the two ethyl ester groups can adopt various conformations due to rotation around the C-O and C-C single bonds. A conformational analysis is necessary to identify the global minimum energy structure.

Table 1: Predicted Geometrical Parameters of Diethyl 2-Thenylidenemalonate (DFT B3LYP/6-31G)*

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=C (exocyclic) | 1.35 |

| C=O (ester) | 1.22 |

| C-S (thiophene) | 1.72 |

| **Bond Angles (°) ** | |

| C=C-C (vinyl) | 125 |

| O=C-O (ester) | 123 |

| Dihedral Angles (°) | |

| Thiophene-C=C-Malonate | ~0 (planar) |

| C=C-C=O (s-cis vs. s-trans) | Varies with conformation |

Note: These are representative values and can vary slightly with the level of theory and basis set used.

Caption: Conformational analysis of the diethyl ester groups in DTM.

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic properties of DTM govern its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory provides insights into the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating the ability to donate electrons and the Lowest Unoccupied Molecular Orbital (LUMO) indicating the ability to accept electrons.

The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

Table 2: Calculated Electronic Properties of Diethyl 2-Thenylidenemalonate (DFT B3LYP/6-31G)*

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the HOMO and LUMO orbitals reveals important information. For DTM, the HOMO is expected to be delocalized over the thiophene ring and the exocyclic double bond, while the LUMO is likely concentrated on the electron-deficient malonate moiety.

The MEP map of DTM is predicted to show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating nucleophilic sites, and positive potential (blue) around the hydrogen atoms of the thiophene ring, indicating electrophilic sites.

Caption: Key electronic properties of DTM derived from theoretical calculations.

Predicted Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Diethyl 2-Thenylidenemalonate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic Proton | 7.5 - 8.0 | - |

| Thiophene Protons | 7.0 - 7.8 | 125 - 140 |

| Methylene Protons (-CH₂-) | 4.2 - 4.4 | ~62 |

| Methyl Protons (-CH₃) | 1.2 - 1.4 | ~14 |

| Carbonyl Carbon (C=O) | - | 163 - 165 |

| Vinylic Carbons | - | 130 - 145 |

Note: These are estimated ranges based on calculations and data from similar compounds.[4][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental IR spectra.

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for Diethyl 2-Thenylidenemalonate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O stretch (ester) | 1710 - 1730 |

| C=C stretch (alkene) | 1620 - 1640 |

| C-O stretch (ester) | 1200 - 1300 |

| C-H stretch (thiophene) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

Note: Calculated frequencies are often scaled to better match experimental values.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions. Due to the extended conjugation involving the thiophene ring and the dicarbonyl system, DTM is expected to have a significant absorption in the UV region.

Reactivity and Potential Applications

The theoretical insights gained from this study can be used to predict the reactivity of Diethyl 2-thenylidenemalonate.

-

Michael Addition: The electron-deficient double bond is susceptible to nucleophilic attack via a Michael addition reaction.

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution, although its reactivity may be influenced by the electron-withdrawing thenylidenemalonate group.

-

Diels-Alder Reactions: The conjugated system may participate as a dienophile in Diels-Alder reactions.

-

Medicinal Chemistry: The structural and electronic features of DTM make it an interesting scaffold for the design of novel therapeutic agents. The thiophene ring is a well-known pharmacophore, and the malonate moiety allows for further functionalization to modulate physicochemical properties and biological activity.

Conclusion

This technical guide has provided a comprehensive theoretical overview of Diethyl 2-thenylidenemalonate. Through the application of computational chemistry, we have elucidated its probable synthesis, molecular structure, conformational preferences, electronic properties, and predicted spectroscopic signatures. These theoretical insights serve as a valuable resource for researchers, enabling a more rational approach to the design of experiments, the interpretation of analytical data, and the exploration of the potential applications of this versatile molecule in various fields of chemical science.

References

-

PubChem. Diethyl ethylidenemalonate. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

- Google Patents.

-

RSC Publishing. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]

-

ResearchGate. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. [Link]

-

Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

-

ResearchGate. ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). [Link]

-

ResearchGate. UV-Vis spectra of 1, 2 and 3 (10 µM in diethyl ether). [Link]

-

Carroll College. Study of the Reactivity of Malonate Carbene Derivatives. [Link]

-

ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

-

Organic Reactions. The Knoevenagel Condensation. [Link]

-

SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. [Link]

-

UCLA – Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

MDPI. Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. [Link]

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

NMR Spectra of New Compounds. [Link]

Sources

- 1. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl 2-ethyl-2-phenylmalonate(76-67-5) 1H NMR [m.chemicalbook.com]

Synthesis of Diethyl 2-thenylidenemalonate: An Application Note and Experimental Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 2-thenylidenemalonate is a valuable α,β-unsaturated compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the electron-rich thiophene moiety makes it a key building block in medicinal chemistry. This application note provides a detailed, step-by-step experimental protocol for the synthesis of Diethyl 2-thenylidenemalonate via the Knoevenagel condensation of thiophene-2-carboxaldehyde and diethyl malonate. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

The synthesis is based on the well-established Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[1] This reaction involves the nucleophilic addition of an active methylene compound, in this case, diethyl malonate, to a carbonyl group (thiophene-2-carboxaldehyde), followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base, such as piperidine, to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[2][3]

Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through the following key steps:

-

Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde.

-

Aldol Addition Product: This attack forms an intermediate alkoxide, which is then protonated by the conjugate acid of the catalyst to yield a β-hydroxy malonate ester (an aldol-type addition product).

-

Dehydration: The β-hydroxy malonate ester readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final α,β-unsaturated product, Diethyl 2-thenylidenemalonate. The dehydration is driven by the formation of a stable, conjugated system.

Caption: Knoevenagel Condensation Workflow

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | 11.2 g (0.1 mol) | ≥98% |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | ≥99% |

| Piperidine | C₅H₁₁N | 85.15 | 1.7 g (0.02 mol) | ≥99% |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

Caption: Experimental Workflow for Synthesis

Step 1: Reaction Setup

In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine thiophene-2-carboxaldehyde (11.2 g, 0.1 mol), diethyl malonate (16.0 g, 0.1 mol), and 100 mL of anhydrous ethanol. Stir the mixture at room temperature until all the solids have dissolved.

Step 2: Catalyst Addition

To the stirred solution, add piperidine (1.7 g, 0.02 mol) dropwise using a Pasteur pipette. The addition of the basic catalyst is crucial for initiating the condensation reaction.

Step 3: Reflux

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Continue the reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Cooling and Solvent Removal

After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

Step 5: Work-up and Extraction

Dissolve the resulting oily residue in approximately 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acidic starting materials and the catalyst) and 50 mL of brine.

Step 6: Drying and Concentration

Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude Diethyl 2-thenylidenemalonate as an oil.

Step 7: Purification (Optional)

For higher purity, the crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water.

Step 8: Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods and physical constant determination.

Safety Precautions

-

Piperidine: Piperidine is a flammable and toxic liquid.[4] It can cause skin burns and respiratory irritation.[4] Always handle piperidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Pyridine (if used as an alternative catalyst/solvent): Pyridine is a flammable and harmful liquid with a strong, unpleasant odor. It is a skin and respiratory irritant and can cause damage to the liver and kidneys with prolonged exposure. Handle pyridine in a fume hood and wear appropriate PPE.[5]

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Expected Results and Characterization

The expected product, Diethyl 2-thenylidenemalonate, is typically a pale yellow oil or a low-melting solid.

| Property | Expected Value |

| Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₁₂H₁₄O₄S |

| Molecular Weight | 254.30 g/mol |

| Melting Point | Not widely reported, but expected to be low. |

| Boiling Point | Expected to be >200 °C at atmospheric pressure. |

| ¹H NMR (CDCl₃, δ ppm) | ~7.7 (d, 1H, thiophene), ~7.5 (s, 1H, vinylic), ~7.1 (t, 1H, thiophene), ~4.3 (q, 4H, -OCH₂CH₃), ~1.3 (t, 6H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~166, ~164, ~140, ~138, ~133, ~131, ~128, ~62, ~14 |

| FT-IR (cm⁻¹) | ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester), ~1620 (C=C, alkene), ~1440, ~1250, ~1030 |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and the specific instrument used for analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | - Incomplete reaction. | - Increase the reaction time or the amount of catalyst slightly. |

| - Loss of product during work-up. | - Ensure complete extraction and careful handling during washing steps. | |

| Presence of Starting Materials in the Final Product | - Insufficient reaction time or temperature. | - Extend the reflux time or ensure the reaction reaches the appropriate temperature. |

| Dark-colored Product | - Side reactions or decomposition. | - Purify the product by column chromatography or recrystallization. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Diethyl 2-thenylidenemalonate. By understanding the underlying principles of the Knoevenagel condensation and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this important chemical intermediate for their research and development needs.

References

-

Wikipedia. (2023, December 2). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl ethylidenemalonate. National Center for Biotechnology Information. Retrieved from [Link]

-